4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid
Overview
Description
4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzoic acid moiety
Mechanism of Action
Target of Action
The primary target of 4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid is Methionine aminopeptidase 2 . This enzyme plays a crucial role in protein synthesis as it cotranslationally removes the N-terminal methionine from nascent proteins .
Mode of Action
The compound interacts with Methionine aminopeptidase 2, inhibiting its function . This interaction disrupts the normal protein synthesis process, leading to changes at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method starts with the sulfonylation of 4-chloroaniline using chlorosulfonic acid to form 4-chlorophenylsulfonyl chloride. This intermediate is then reacted with 4-aminobenzoic acid under basic conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives .
Scientific Research Applications
4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is studied for its interactions with biological molecules and potential therapeutic effects.
Comparison with Similar Compounds
- 4-{[(4-Bromophenyl)sulfonyl]amino}benzoic acid
- 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
Comparison: Compared to its analogs, 4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid exhibits unique properties due to the presence of the chlorine atom. This can influence its reactivity and interactions with biological targets, making it a compound of particular interest in medicinal chemistry .
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-10-3-7-12(8-4-10)20(18,19)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRLPMYEEPGIAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965289 | |
Record name | 4-[(4-Chlorobenzene-1-sulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63421-70-5, 51012-31-8 | |
Record name | 4-[[(4-Chlorophenyl)sulfonyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63421-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(((4-chlorophenyl)sulfonyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(4-Chlorobenzene-1-sulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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